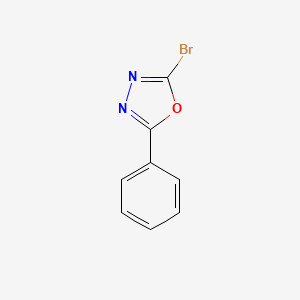
2-Bromo-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-Bromo-5-phenyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Hemolytic Activities
2,5-Disubstituted 1,3,4-oxadiazoles, including derivatives of 2-Bromo-5-phenyl-1,3,4-oxadiazole, have been extensively studied for their antimicrobial properties. A 2017 study synthesized various derivatives that exhibited significant activity against selected microbial species, indicating their potential as antimicrobial agents. Moreover, these compounds demonstrated low toxicity, making them suitable for further biological screening and application trials (Gul et al., 2017).
Anti-Inflammatory Activity
A 2022 study highlighted the anti-inflammatory characteristics of 2,5-disubstituted 1,3,4-oxadiazole compounds. Using the Human Red Blood Cell membrane stabilization method, several synthesized compounds showed remarkable anti-inflammatory activity. This suggests their potential use in treating inflammatory conditions (Santhanalakshmi et al., 2022).
Antimicrobial and Antileishmanial Activity
Another study conducted in 2020 investigated a compound containing a 1,3,4-oxadiazole moiety for its antimicrobial activities. The compound exhibited low effectiveness against certain bacterial species and significant antileishmanial activity. This highlights the potential use of 1,3,4-oxadiazole derivatives in developing treatments for leishmaniasis (Ustabaş et al., 2020).
Larvicidal Activity
A study in 2022 explored the larvicidal activity of 1,3,4-oxadiazole analogues. The results indicated strong larvicidal activity against Culex quinquefasciatus mosquitoes, demonstrating the potential of these compounds in mosquito control strategies (Santhanalakshmi et al., 2022).
Antimicrobial Agents
A 2014 study synthesized a series of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives that showed significant antimicrobial properties against various bacterial and fungal strains. This research contributes to the development of new antimicrobial agents (Parikh & Joshi, 2014).
Pharmacological Evaluation for Various Actions
Research conducted in 2018 focused on the computational and pharmacological potential of 1,3,4-oxadiazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study offers a comprehensive understanding of the broad range of biological activities of these compounds (Faheem, 2018).
Antidiabetic Potential
A 2018 study synthesized various 1,3,4-oxadiazole derivatives and tested them for their antidiabetic potential via α-glucosidase enzyme inhibition. This research suggests the application of these compounds in managing diabetes (Nazir et al., 2018).
Synthesis and Characterization for Optical Properties
Research in 2011 focused on synthesizing 1,3,4-oxadiazole derivatives and characterizing their optical nonlinearity, with potential applications in optoelectronics. This study reveals the versatility of these compounds in material science applications (Chandrakantha et al., 2011).
Mechanism of Action
Target of Action
1,3,4-oxadiazoles, the class of compounds to which it belongs, are known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability, while exploiting its use as a carbonyl bioisostere .
Biochemical Pathways
Some 1,3,4-oxadiazole derivatives have been reported to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a freezer, under -20°c . This information might suggest that the compound’s bioavailability could be influenced by temperature and storage conditions.
Result of Action
Some 1,3,4-oxadiazole derivatives have shown significant cytotoxicity, with dose-dependent activation and decreased cell viability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-phenyl-1,3,4-oxadiazole. For instance, storage temperature can affect the stability of the compound . Additionally, the compound’s action might be influenced by the presence of other chemical entities in its environment .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-phenyl-1,3,4-oxadiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit antibacterial, antiviral, and anticancer activities . The compound interacts with enzymes such as hydrolases and oxidoreductases, inhibiting their activity and thereby affecting metabolic pathways. Additionally, this compound can bind to proteins involved in cell signaling, modulating their function and leading to altered cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic genes . Furthermore, this compound can inhibit the proliferation of bacterial cells by disrupting their cell wall synthesis and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound acts as an enzyme inhibitor, blocking the active sites of enzymes and preventing substrate binding . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit bacterial growth and tumor progression . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and disrupted energy production . Additionally, this compound can affect the biosynthesis of nucleotides and amino acids, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect energy production and apoptosis pathways .
Properties
IUPAC Name |
2-bromo-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTNHCRGHQLOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585415 | |
| Record name | 2-Bromo-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51039-53-3 | |
| Record name | 2-Bromo-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine](/img/structure/B1285598.png)

![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)

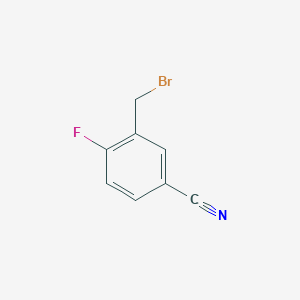
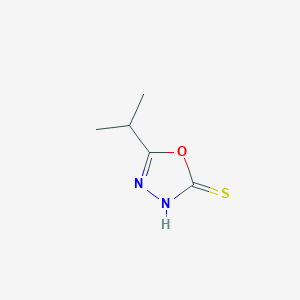

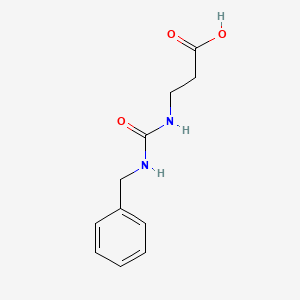

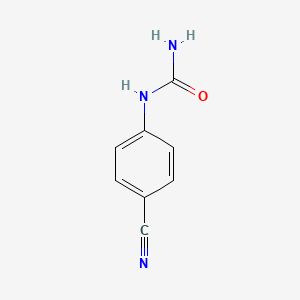
![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)



